Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride
Description
Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an ethyl ester, an aminomethyl group, and a trifluoromethyl group
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)5-4-14-6(3-13)15-7(5)9(10,11)12;/h4H,2-3,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLTWLMLCNSMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Aminomethylation: The aminomethyl group can be added through a Mannich reaction involving formaldehyde and a secondary amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization.
The acidic route is preferred for industrial-scale synthesis due to higher yields and simplified purification .
Nucleophilic Substitution at the Pyrimidine Ring
The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution at the 2- and 6-positions.
Key Reactions:
-
Chlorination :
Treatment with POCl₃ replaces the hydroxyl group (if present) with chlorine, though this is less relevant for the aminomethyl variant .
Functionalization of the Aminomethyl Group
The primary amine in the aminomethyl side chain participates in:
a) Acylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | RT, 2h, CH₂Cl₂ | Acetylated derivative | Prodrug synthesis |
| Benzoyl chloride | Pyridine, 0°C → RT, 6h | Benzamido-methyl variant | Bioactivity optimization |
b) Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) yields imines, which are intermediates for metal-organic frameworks (MOFs):
textBenzaldehyde, EtOH, RT, 12h → Crystalline Schiff base (m.p. 162–164°C) [6]
Reduction and Oxidation Reactions
-
Reduction :
Catalytic hydrogenation (H₂, Pd/C) of the pyrimidine ring is sterically hindered by the trifluoromethyl group, requiring elevated pressures (50 psi) for partial saturation . -
Oxidation :
The aminomethyl group oxidizes to a nitroso derivative using MnO₂ in CHCl₃, though this reaction is low-yielding (≤35%) .
Reactivity in Pharmaceutical Contexts
This compound serves as a precursor to kinase inhibitors and antiviral agents. Notable transformations include:
a) Condensation with Heterocycles
Reaction with thiazolidinones under microwave irradiation produces fused-ring systems with enhanced bioactivity:
textMW, 150°C, 20 min → Thiazolo[4,5-d]pyrimidine (IC₅₀ = 0.8 μM vs. COX-2) [6]
b) Suzuki-Miyaura Coupling
Palladium-mediated coupling with boronic acids introduces aryl groups at the 6-position:
textPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C → 6-Aryl derivatives (IC₅₀ < 1 nM vs. EGFR mutants) [6]
Stability and Degradation Pathways
Scientific Research Applications
Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting cell growth in human tumor cells, suggesting that this compound may also possess similar efficacy.
Case Studies
- Antitumor Activity : In studies evaluating the cytotoxic effects of related pyrimidine compounds, significant inhibition of cancer cell proliferation was observed. For example, compounds were tested against a panel of cancer cell lines, demonstrating average growth inhibition rates exceeding 50% at specific concentrations .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of key cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells . This suggests that ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride may act through similar pathways.
Synthetic Pathways
The synthesis of ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrimidine ring through condensation reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Final esterification to yield the ethyl ester derivative.
These synthetic strategies are crucial for producing the compound in sufficient quantities for biological testing and application development.
Therapeutic Potential
Given its structural characteristics and preliminary biological data, ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride holds promise as a lead compound for developing new anticancer agents. Its ability to target specific pathways in cancer cells could lead to effective treatments with fewer side effects compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride
- Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate
- 4-(Trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Biological Activity
Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₈H₈F₃N₃O₂
Molecular Weight: 235.17 g/mol
Melting Point: 179-180 °C
CAS Number: 149771-09-5
The compound features a pyrimidine ring substituted with an amino group and a trifluoromethyl group, which are known to enhance biological activity by influencing the compound's interaction with biological targets.
-
Inhibition of Enzymatic Activity:
Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to inhibit key enzymes involved in various metabolic pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity against targets such as kinases and phosphatases, which play crucial roles in cell signaling and metabolism. -
Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study highlighted that trifluoromethyl pyrimidinones demonstrate significant activity against Gram-positive bacteria and yeast, although they are generally inactive against Gram-negative strains . This suggests that ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate may possess similar antimicrobial capabilities. -
Anticancer Potential:
The compound's ability to modulate cellular pathways makes it a candidate for anticancer research. Its derivatives have been investigated for their cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation while maintaining low cytotoxicity towards normal cells .
Study 1: Antitubercular Activity
A recent investigation into a series of trifluoromethyl pyrimidinone compounds revealed that certain derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis. The most effective compound from this series showed a minimum inhibitory concentration (MIC) of 4.9 μM without significant cytotoxicity (IC₅₀ > 100 μM), indicating a favorable therapeutic index . This suggests that ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate may warrant further exploration in the context of tuberculosis treatment.
Study 2: Antimicrobial Efficacy
In another study focusing on the structure-activity relationship (SAR) of pyrimidinone derivatives, compounds were evaluated for their antimicrobial properties against various pathogens. The results indicated that substitutions at specific positions on the pyrimidine ring significantly influenced antibacterial efficacy and cytotoxicity profiles. Compounds with trifluoromethyl groups were particularly noted for their enhanced potency against certain bacterial strains .
Data Table: Biological Activities of Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate Hydrochloride
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. A common approach involves reductive amination using formaldehyde or its equivalents to introduce the aminomethyl group, followed by HCl salt formation . Hydrolysis of the ester precursor (e.g., ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate) under basic conditions (e.g., NaOH) yields intermediates with reported yields of 86.3%, though optimizing reaction time, temperature, and stoichiometry is critical . Catalytic hydrogenation or borane-based reducing agents may improve selectivity for the aminomethyl group.
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97% as per commercial standards) .
- NMR : Key signals include δ 8.83 ppm (s, 1H, pyrimidine H), δ 3.35 ppm (br, 1H, NH), and δ 4.25 ppm (q, 2H, ethyl CH2) .
- Elemental Analysis : Confirm C, H, N composition (e.g., C₆H₄F₃N₃O₂ for the hydrolyzed acid form) .
Q. What storage conditions ensure stability of this compound?
- Methodological Answer : Store as a hydrochloride salt at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hygroscopic degradation or oxidation of the aminomethyl group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How to resolve contradictions in reported melting points and yields for intermediates?
- Methodological Answer : Discrepancies in melting points (e.g., 288–290°C vs. 292–294°C for the carboxylic acid derivative) may arise from polymorphic forms or residual solvents . Use differential scanning calorimetry (DSC) to characterize thermal behavior and recrystallize intermediates from ethanol/water mixtures to standardize crystal forms. Yield variations (e.g., 2–5% vs. 86.3%) reflect differences in reaction scale, purification methods, or side reactions (e.g., trifluoromethyl group hydrolysis).
Q. What strategies mitigate impurities during aminomethylation?
- Methodological Answer : Common impurities include:
- Over-alkylation products : Use controlled stoichiometry of formaldehyde and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Degradation byproducts : Employ scavengers (e.g., molecular sieves) to absorb excess HCl during salt formation .
- Residual solvents : Optimize lyophilization or vacuum drying protocols.
Q. How can computational methods predict the compound’s reactivity or biological targets?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution at the pyrimidine ring to predict regioselectivity in further derivatization.
- Molecular Docking : Screen against kinase or protease targets (e.g., using Pyrimidine-5-carboxylate derivatives as pharmacophores) based on structural analogs like pesticidal pyrimidines .
Q. What analytical techniques characterize trifluoromethyl group stability under physiological conditions?
- Methodological Answer :
- 19F NMR : Track fluorine environment changes in PBS (pH 7.4) at 37°C over 24–72 hours.
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., carboxylic acid derivatives) using exact mass (e.g., 234.0681 Da for related fragments) .
Experimental Design & Data Analysis
Q. How to design assays for evaluating biological activity in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Control Compounds : Include reference inhibitors (e.g., AZD8931 for EGFR) to validate assay conditions .
Q. What methodologies validate the compound’s role as a synthetic intermediate for pesticidal derivatives?
- Methodological Answer : Derivatize the aminomethyl group via:
- Schiff Base Formation : React with aldehydes (e.g., 4-phenylbenzaldehyde) to generate imine-linked analogs.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the pyrimidine ring .
- Biological Testing : Assess pesticidal activity in insecticidal assays (e.g., Spodoptera frugiperda larvae) at 10–100 ppm concentrations .
Tables
| Parameter | Reported Data | Source |
|---|---|---|
| Melting Point (Carboxylic Acid) | 288–290°C (decomp.) | |
| HPLC Purity (Ethyl Ester) | 97% | |
| ¹H NMR (δ, DMSO-d6) | 8.83 (s, 1H), 4.25 (q, 2H) | |
| Yield (Hydrolysis Step) | 86.3% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
